![molecular formula C11H13FN2O2 B5779084 3-fluoro-N-4-morpholinylbenzamide CAS No. 5526-88-5](/img/structure/B5779084.png)
3-fluoro-N-4-morpholinylbenzamide
描述
3-fluoro-N-4-morpholinylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it an attractive target for cancer therapy. Venetoclax has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).
作用机制
Venetoclax binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of cancer cell death. Venetoclax has a high selectivity for BCL-2 and does not inhibit other anti-apoptotic proteins, such as BCL-XL.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal effects on normal cells, which is a desirable feature for cancer therapy. Venetoclax has a favorable pharmacokinetic profile, with rapid absorption and elimination, and a long half-life.
实验室实验的优点和局限性
Venetoclax is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer. However, its high selectivity may limit its use in certain contexts where other anti-apoptotic proteins are also involved. In addition, the synthesis of Venetoclax is a complex process that requires specialized expertise and equipment.
未来方向
There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to Venetoclax therapy. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax. Finally, there is a need for further studies to evaluate the safety and efficacy of Venetoclax in other types of cancer.
合成方法
The synthesis of Venetoclax involves several steps, starting with the reaction of 3-fluoroaniline with 4-morpholinylbenzoyl chloride to form 3-fluoro-N-4-morpholinylbenzamide. This intermediate is then reacted with various reagents to form the final product. The synthesis of Venetoclax is a complex process that requires specialized expertise and equipment.
科学研究应用
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia (AML), multiple myeloma, and solid tumors. In clinical trials, Venetoclax has shown promising results as a monotherapy and in combination with other anticancer agents.
属性
IUPAC Name |
3-fluoro-N-morpholin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-1-2-9(8-10)11(15)13-14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBACTREYXEJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970596 | |
Record name | 3-Fluoro-N-(morpholin-4-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196097 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-fluoro-N-(4-morpholinyl)benzamide | |
CAS RN |
5526-88-5 | |
Record name | 3-Fluoro-N-(morpholin-4-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。